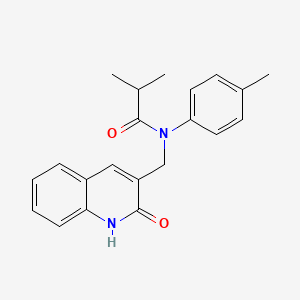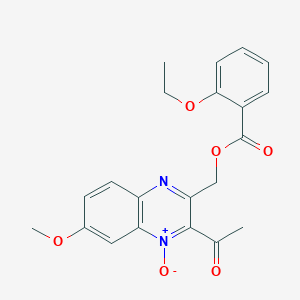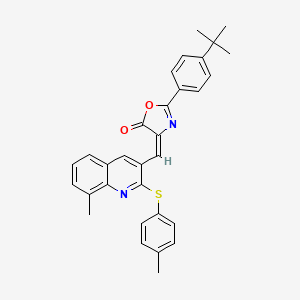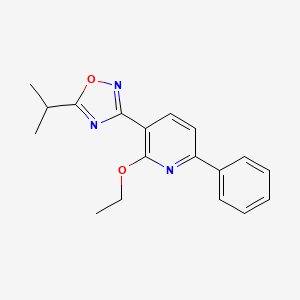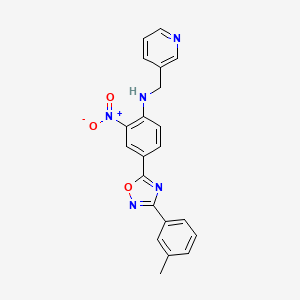
2-nitro-N-(pyridin-3-ylmethyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-nitro-N-(pyridin-3-ylmethyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a member of the oxadiazole family, which is known for its diverse biological activities.
Mécanisme D'action
The mechanism of action of 2-nitro-N-(pyridin-3-ylmethyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline is not fully understood. However, studies have suggested that this compound may act by inhibiting DNA synthesis and inducing cell cycle arrest in cancer cells. It may also act by inhibiting the activity of enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of various bacterial and fungal strains. It has also been found to possess cytotoxic activity against cancer cells. Moreover, this compound has been shown to possess anti-inflammatory and analgesic properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-nitro-N-(pyridin-3-ylmethyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline in lab experiments is its diverse biological activities. This compound can be used in various assays to investigate its antimicrobial, antifungal, antitumor, anti-inflammatory, and analgesic properties. However, one of the limitations of using this compound is its potential toxicity. Therefore, caution should be taken when handling this compound in lab experiments.
Orientations Futures
There are several future directions for the research on 2-nitro-N-(pyridin-3-ylmethyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline. One of the potential applications of this compound is in the development of novel antimicrobial and antifungal agents. Moreover, this compound can be further investigated for its anti-inflammatory and analgesic properties. Additionally, this compound can be explored for its potential use as a fluorescent probe for detecting metal ions. Further studies can also be conducted to investigate the toxicity and safety of this compound for potential therapeutic use.
In conclusion, this compound is a chemical compound that has shown promising results in scientific research. This compound has diverse biological activities and potential applications in various fields. Further research is needed to fully understand the mechanism of action and explore the potential therapeutic uses of this compound.
Méthodes De Synthèse
The synthesis of 2-nitro-N-(pyridin-3-ylmethyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline involves the reaction of 3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid with pyridine-3-carboxaldehyde in the presence of nitric acid and sulfuric acid. The resulting product is then reduced with hydrogen gas in the presence of palladium on carbon, leading to the formation of this compound.
Applications De Recherche Scientifique
2-nitro-N-(pyridin-3-ylmethyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline has been extensively studied for its potential applications in various scientific fields. This compound has been found to exhibit antimicrobial, antifungal, and antitumor activities. It has also been shown to possess anti-inflammatory and analgesic properties. Moreover, this compound has been investigated for its potential use as a fluorescent probe for detecting metal ions.
Propriétés
IUPAC Name |
4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-(pyridin-3-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3/c1-14-4-2-6-16(10-14)20-24-21(29-25-20)17-7-8-18(19(11-17)26(27)28)23-13-15-5-3-9-22-12-15/h2-12,23H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVDDOIVZCTIPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=C(C=C3)NCC4=CN=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

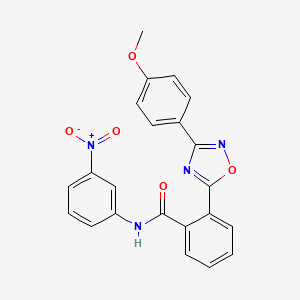
![N-(6-tert-Butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7696199.png)

![1-(4-ethoxy-3-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7696227.png)

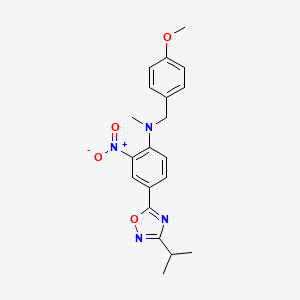

![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7696242.png)
